8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-based compound features a unique structural framework:
- Core structure: A purine-2,6-dione scaffold substituted at positions 1, 3, 7, and 6.
- Substituents: 8-position: 3,5-diethyl-1H-pyrazol-1-yl group, enhancing steric bulk and lipophilicity. 3- and 7-positions: Methyl groups, contributing to metabolic stability.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-5-15-14-16(6-2)28(23-15)20-22-18-17(24(20)3)19(29)27(21(30)25(18)4)13-12-26-10-8-7-9-11-26/h14H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZBZQXNRDIBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCCCC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-diethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the piperidine moiety is attached to the ethyl chain.
Construction of the Purine Core: The purine core is synthesized through a series of condensation reactions involving the pyrazole and piperidine intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Purine derivatives with modifications at the 1-, 7-, and 8-positions are explored for diverse biological applications. Below is a comparative analysis of key analogs:
Substituent Variations and Molecular Properties
*Estimated based on analogs.
Key Observations:
8-Position Modifications: The diethylpyrazolyl group in the target compound and analog increases lipophilicity compared to dimethylpyrazolyl groups (). This may enhance membrane permeability but reduce aqueous solubility. Pyrazolyl groups are known to participate in π-π stacking and hydrogen bonding, influencing target binding .
In contrast, the 3-phenylpropyl group () adds aromaticity and hydrophobicity, which may favor CNS penetration , while the isobutyl group () offers steric bulk without polarity .
7-Position Modifications :
Biological Activity
The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a complex structure that includes a pyrazole moiety and a piperidine side chain. This unique combination suggests potential biological activity that merits investigation across various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure features multiple functional groups that may influence its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The pyrazole and purine components are known to exhibit various pharmacological effects, including enzyme inhibition and receptor modulation. This interaction can lead to significant biological responses, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives containing pyrazole moieties have shown promising results in inhibiting tumor growth in various cancer cell lines:
- Cell Lines Tested : HCT116 (colon carcinoma), Hep2 (epidermoid carcinoma), WI38 (normal lung fibroblast).
- Results : Compounds displayed significant antiproliferative activity across different tumor cell lines, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, computational docking studies have suggested that related compounds can inhibit vascular endothelial growth factor receptor (VEGFR2) and fibroblast growth factor receptor (FGFR1), which are critical in angiogenesis and tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship of the compound indicates that modifications in the substituents on the pyrazole and purine rings can significantly affect biological activity:
- Substituent Variability : The presence of electron-donating or withdrawing groups can enhance or diminish cytotoxic effects against tumor cells.
- Optimal Configuration : Specific configurations have been linked to increased binding affinity to target proteins, improving therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to traditional chemotherapeutics like doxorubicin .
- Study 2 : Investigation into the pharmacological potential of pyrazole-containing compounds revealed their effectiveness in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases alongside cancer.
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer: Employ factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time. For instance, refluxing in ethanol with controlled stoichiometry (e.g., 1:1 molar ratio of reactants) can reduce side reactions . Monitor intermediates via thin-layer chromatography (TLC) and characterize by ¹H/¹³C NMR to confirm structural integrity at each step .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer: Use a multi-technique approach:
- ¹H/¹³C NMR to assign protons and carbons (e.g., pyrazole ring protons at δ 2.5–3.5 ppm, piperidinyl CH₂ groups at δ 1.7–2.1 ppm) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., pyrazole-piperidine dihedral angles) .
Q. How can solubility and stability be assessed for this compound in aqueous and organic media?
Methodological Answer: Perform equilibrium solubility studies in buffered solutions (pH 1–10) and solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under heat (40–80°C) and light exposure, analyzing degradation products via HPLC-MS .
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer: Combine density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps) with molecular dynamics (MD) simulations to study binding to enzymes like phosphodiesterases. Use software like COMSOL Multiphysics for reaction pathway optimization .
Q. How can researchers resolve contradictions in reported reaction yields or spectral data?
Methodological Answer: Cross-validate experimental conditions (e.g., purity of starting materials, inert atmosphere use) and employ high-resolution mass spectrometry (HRMS) to confirm molecular mass (±1 ppm accuracy). Replicate crystallization protocols (e.g., DCM/EtOH recrystallization) to ensure consistent crystal packing .
Q. What methodologies are recommended for elucidating the reaction mechanism of this compound’s formation?
Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom transfer during cyclization. Perform kinetic studies under varying temperatures to derive activation parameters (ΔH‡, ΔS‡). Computational transition state analysis can identify rate-limiting steps .
Q. How can process scalability be improved without compromising purity?
Methodological Answer: Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize workup steps (e.g., liquid-liquid extraction pH adjustments) and use Design of Experiments (DoE) to identify critical quality attributes (CQAs) .
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., PDE5 or kinase targets) with IC₅₀ determination via fluorometric methods. Pair with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess therapeutic index .
Q. How can synergistic effects with co-administered drugs be systematically evaluated?
Methodological Answer: Use fractional inhibitory concentration (FIC) index calculations in checkerboard assays. Apply response surface methodology (RSM) to model dose-response interactions and identify optimal combinatorial ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
